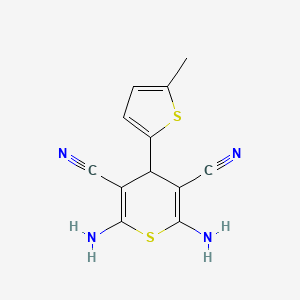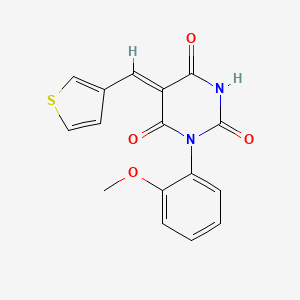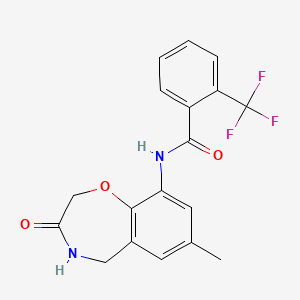![molecular formula C26H19Cl2N5O3 B4622400 2-(3,4-二氯苯基)-N-[7-(4-吗啉基)-2,1,3-苯并恶二唑-4-基]-4-喹啉甲酰胺](/img/structure/B4622400.png)
2-(3,4-二氯苯基)-N-[7-(4-吗啉基)-2,1,3-苯并恶二唑-4-基]-4-喹啉甲酰胺
描述
Synthesis Analysis
The synthesis of quinoline and quinazoline derivatives involves several chemical reactions, including Buchwald–Hartwig amination, which is a powerful method for forming C-N bonds. For instance, a related synthesis route involves the Buchwald–Hartwig amination to produce 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines, demonstrating the versatility of this approach in modifying quinoline structures (Bonacorso et al., 2018).
Molecular Structure Analysis
Quinoline and quinazoline derivatives, including morpholine-fused compounds, are analyzed using spectroscopic techniques like NMR and IR spectroscopy, mass spectrometry, and X-ray crystallography. These methods help in elucidating the molecular structure, including the position of substituents and the overall 3D configuration of the molecule. For example, the synthesis and structural confirmation of 7-Morpholino-2-[4-(Trifluoromethyl)Phenyl]Quinazolin-4(3H)-One was established through IR and 1HNMR, underscoring the importance of these techniques in structural analysis (Xu Li-feng, 2011).
Chemical Reactions and Properties
Quinoline and quinazoline derivatives undergo various chemical reactions, including cyclization, amination, and substitution reactions, to form a wide array of structurally diverse compounds. These reactions are critical in the synthesis of novel compounds with potential biological activity. The chemical properties of these compounds, such as reactivity and stability, are influenced by the functional groups present in the molecule and their electronic and steric effects.
Physical Properties Analysis
The physical properties of these compounds, including melting points, solubility in various solvents, and crystallinity, can be determined through standard laboratory techniques. These properties are essential for understanding the behavior of these compounds under different conditions and their suitability for further applications.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards other chemical agents, are determined by the functional groups present on the quinoline and quinazoline rings and the morpholine moiety. Studies on these compounds focus on their potential interactions with biological targets, leveraging their chemical properties for therapeutic applications.
- Synthesis and molecular structure analysis through techniques like NMR and X-ray crystallography: (Xu Li-feng, 2011).
- Detailed exploration of synthesis methodologies, including Buchwald–Hartwig amination, for the production of quinoline derivatives: (Bonacorso et al., 2018).
科学研究应用
抗菌应用
喹啉衍生物已显示出有希望的抗菌性能。例如,Özyanik 等人(2012)合成了含有唑核的各种喹啉衍生物,这些衍生物对多种微生物表现出良好至中等的活性。这表明喹啉衍生物在开发新的抗菌剂方面具有潜力(Özyanik 等人,2012)。
抗癌应用
喹啉衍生物的抗癌活性已被广泛探索。Nowak 等人(2014)制备了 6-(吗啉-4-基)苯并[h]喹唑啉-4(3H)-酮衍生物,这些衍生物表现出有趣的抗癌活性,表明它们作为抗癌治疗剂的潜力(Nowak 等人,2014)。此外,Ovádeková 等人(2005)研究了喹唑啉衍生物的细胞毒性,突出了其对人肿瘤细胞系的强效抗癌作用(Ovádeková 等人,2005)。
生物成像应用
喹啉衍生物也已在生物成像中找到应用。Matarrese 等人(2001)用碳-11 标记喹啉-2-甲酰胺衍生物,证明了其在使用正电子发射断层扫描(PET)可视化外周苯二氮卓受体的效用,这可能有利于神经学研究和诊断(Matarrese 等人,2001)。
属性
IUPAC Name |
2-(3,4-dichlorophenyl)-N-(4-morpholin-4-yl-2,1,3-benzoxadiazol-7-yl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19Cl2N5O3/c27-18-6-5-15(13-19(18)28)22-14-17(16-3-1-2-4-20(16)29-22)26(34)30-21-7-8-23(25-24(21)31-36-32-25)33-9-11-35-12-10-33/h1-8,13-14H,9-12H2,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGVGYVMUGMUZAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C3=NON=C23)NC(=O)C4=CC(=NC5=CC=CC=C54)C6=CC(=C(C=C6)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19Cl2N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B4622328.png)
![6-amino-4-{4-[(4-chlorobenzyl)oxy]phenyl}-3-(4-chlorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4622332.png)
![2,2,2-trichloro-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4622347.png)
![N-allyl-2-[(4-methylphenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B4622355.png)


![N-(2,4-dichlorophenyl)-2-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]hydrazinecarboxamide](/img/structure/B4622385.png)
![2-[(3-{[(3-bromophenyl)amino]sulfonyl}benzoyl)amino]benzoic acid](/img/structure/B4622392.png)
![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-2-(2-chlorophenyl)-8-methyl-4-quinolinecarboxamide](/img/structure/B4622393.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[(4-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4622408.png)
![1-allyl-4-[2-(4-chloro-3-methylphenoxy)propanoyl]piperazine](/img/structure/B4622414.png)

![4-{methyl[(4-methylphenyl)sulfonyl]amino}-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide](/img/structure/B4622429.png)
![N-(4-bromo-3-methylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B4622432.png)